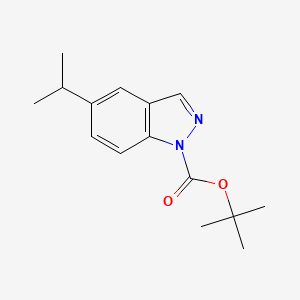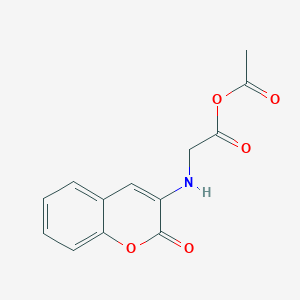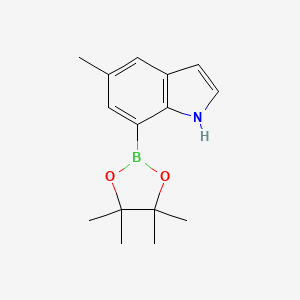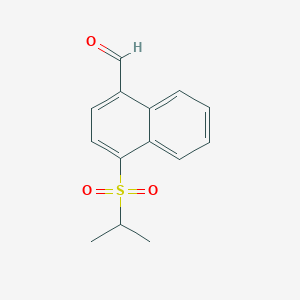![molecular formula C19H16O B11856263 [2,3'-Bi-1H-inden]-1-one, 2,3-dihydro-2-methyl- CAS No. 192194-05-1](/img/structure/B11856263.png)
[2,3'-Bi-1H-inden]-1-one, 2,3-dihydro-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2,3’-Bi-1H-inden]-1-one, 2,3-dihydro-2-methyl- is an organic compound with the molecular formula C10H12. It is also known by other names such as Indan, 2-methyl-; β-Methylindan; 2-Methylindan; 2,3-Dihydro-2-methyl-1H-indene; and 2-Methylindane . This compound is a derivative of indane and is characterized by its bicyclic structure, which includes a benzene ring fused to a cyclopentane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2,3’-Bi-1H-inden]-1-one, 2,3-dihydro-2-methyl- can be achieved through various methods. One common approach involves the hydrogenation of indene. This process typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas under controlled conditions . Another method involves the reaction of diethyl phthalate with ethyl acetate in the presence of metallic sodium and ethanol as a catalyst, yielding indanedione ethyl ester, which can be further processed to obtain the desired compound .
Industrial Production Methods
Industrial production of [2,3’-Bi-1H-inden]-1-one, 2,3-dihydro-2-methyl- often involves large-scale hydrogenation processes. These processes are optimized for efficiency and yield, utilizing advanced catalytic systems and precise control of reaction parameters such as temperature, pressure, and hydrogen flow rate .
Analyse Chemischer Reaktionen
Types of Reactions
[2,3’-Bi-1H-inden]-1-one, 2,3-dihydro-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while substitution reactions can produce a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
[2,3’-Bi-1H-inden]-1-one, 2,3-dihydro-2-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of [2,3’-Bi-1H-inden]-1-one, 2,3-dihydro-2-methyl- involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit p38 MAPK, a protein kinase involved in inflammatory responses. This inhibition can lead to the suppression of tumor necrosis factor-alpha (TNF-α) production, which is significant in the treatment of inflammatory diseases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methylindane: A derivative with a methyl group attached to the five-carbon ring.
2-Methylindane: Another derivative with a methyl group attached to the benzene ring.
4-Methylindane: A compound with a methyl group attached to the benzene ring.
5-Methylindane: Similar to 4-Methylindane but with the methyl group in a different position.
Uniqueness
[2,3’-Bi-1H-inden]-1-one, 2,3-dihydro-2-methyl- is unique due to its specific bicyclic structure and the position of the methyl group. This structural uniqueness contributes to its distinct chemical properties and reactivity compared to other indane derivatives .
Eigenschaften
CAS-Nummer |
192194-05-1 |
|---|---|
Molekularformel |
C19H16O |
Molekulargewicht |
260.3 g/mol |
IUPAC-Name |
2-(3H-inden-1-yl)-2-methyl-3H-inden-1-one |
InChI |
InChI=1S/C19H16O/c1-19(12-14-7-3-5-9-16(14)18(19)20)17-11-10-13-6-2-4-8-15(13)17/h2-9,11H,10,12H2,1H3 |
InChI-Schlüssel |
KATOSGRAMVZIGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2=CC=CC=C2C1=O)C3=CCC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4,6,7-Trimethoxy-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B11856202.png)






![6-Chloro-2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine](/img/structure/B11856248.png)

